molecular formula C14H20N2O2 B5595739 4-methoxy-N-(1-methylpiperidin-4-yl)benzamide CAS No. 682348-15-8

4-methoxy-N-(1-methylpiperidin-4-yl)benzamide

Cat. No.: B5595739
CAS No.: 682348-15-8
M. Wt: 248.32 g/mol
InChI Key: QINQLOVXHARUIJ-UHFFFAOYSA-N
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Description

4-methoxy-N-(1-methylpiperidin-4-yl)benzamide is a chemical compound with the molecular formula C14H21N3O2 It is a derivative of benzamide, featuring a methoxy group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(1-methylpiperidin-4-yl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 1-methylpiperidine. The process can be summarized as follows:

    Esterification: 4-methoxybenzoic acid is first converted to its methyl ester using methanol and a strong acid catalyst like sulfuric acid.

    Amidation: The methyl ester is then reacted with 1-methylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.

Chemical Reactions Analysis

Amide Hydrolysis

The amide group in 4-methoxy-N-(1-methylpiperidin-4-yl)benzamide is susceptible to hydrolysis under acidic or basic conditions. This reaction cleaves the amide bond, yielding a carboxylic acid (under acidic conditions) or its conjugate base (under basic conditions) .

Reaction Conditions

  • Acidic : Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at elevated temperatures.

  • Basic : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Products

  • Acidic hydrolysis : 4-Methoxybenzoic acid and 1-methylpiperidin-4-amine.

  • Basic hydrolysis : Sodium or potassium salt of 4-methoxybenzoic acid and 1-methylpiperidin-4-amine.

Piperidine Ring Reactions

The 1-methylpiperidin-4-yl moiety participates in reactions typical of secondary amines and cyclic amines.

Alkylation

The secondary amine can undergo alkylation with alkylating agents (e.g., methyl iodide, ethyl bromide) to form quaternary ammonium salts. This reaction is facilitated by the presence of a lone pair on the nitrogen atom.

Conditions

  • Alkyl halide (e.g., methyl iodide) in a polar aprotic solvent (e.g., acetonitrile).

  • Base (e.g., triethylamine) to deprotonate the amine.

Product
N-Substituted quaternary ammonium salt (e.g., N-ethyl derivative).

Nucleophilic Substitution

The piperidine ring can undergo nucleophilic substitution at the 4-position, though reactivity depends on the substituent’s electronic environment. For example, substitution of hydrogen with electron-withdrawing groups could activate the ring for such reactions .

Conditions

  • Nucleophile (e.g., hydroxide, alkoxide) under basic conditions.

  • High temperatures or catalytic agents (e.g., palladium catalysts).

Product
Substituted piperidine derivative (e.g., 4-hydroxy-1-methylpiperidine).

Substitution on the Benzamide Ring

The methoxy group at the 4-position and the benzamide framework influence reactivity.

Methoxy Group Substitution

Conditions

  • Electrophiles (e.g., nitronium ion, chloronium ion) in acidic conditions.

  • Catalysts (e.g., Lewis acids like AlCl₃).

Product
Ortho- or para-substituted benzamide derivatives (e.g., nitro or chloro derivatives).

Amide Functional Group Reactions

The carbonyl group in the amide participates in standard carbonyl chemistry, such as:

  • Nucleophilic Attack : Reaction with Grignard reagents or hydrides (e.g., LiAlH₄) to form alcohols or amines .

  • Coupling Reactions : Formation of bioconjugates via amide bond formation with other molecules.

Conditions

  • Reducing agents (e.g., LiAlH₄) in ether solvents.

  • Coupling agents (e.g., EDC, DCC) with appropriate nucleophiles.

Product
Carbonyl-reduced derivatives (e.g., benzyl alcohol) or coupled products (e.g., peptide linkages).

Oxidation and Reduction

The benzamide and piperidine moieties undergo oxidation and reduction depending on the functional groups present.

Oxidation

The methoxy group or piperidine ring may oxidize under strong oxidizing conditions (e.g., KMnO₄, CrO₃). For example, oxidation of the piperidine ring could yield lactams or ketones.

Conditions

  • Oxidizing agents (e.g., potassium permanganate) in acidic or basic media.

Product
Oxidized derivatives (e.g., lactam formation if ring closure occurs).

Reduction

The carbonyl group in the amide can be reduced to form amines or alcohols using hydride reagents .

Conditions

  • LiAlH₄ or NaBH₄ in polar aprotic solvents.

Product
Benzyl alcohol or amine derivatives.

Comparative Analysis of Reaction Types

Reaction Type Conditions Key Reagents Products
Amide HydrolysisAcidic or basic conditionsHCl/NaOH4-Methoxybenzoic acid + amine
Piperidine AlkylationAlkyl halide, baseCH₃I, Et₃NQuaternary ammonium salt
Benzamide SubstitutionElectrophilic conditionsNO₂⁺, Cl⁺, Lewis acidsOrtho/para-substituted derivatives
OxidationKMnO₄, CrO₃ in acidic/basic mediaKMnO₄, CrO₃Oxidized derivatives (e.g., lactams)
ReductionLiAlH₄, NaBH₄ in ether solventsLiAlH₄, NaBH₄Alcohols or amines

Scientific Research Applications

Enzyme Inhibition

Research indicates that 4-methoxy-N-(1-methylpiperidin-4-yl)benzamide exhibits significant enzyme inhibition properties. It has been studied for its ability to modulate various biochemical pathways through interactions with specific molecular targets. This modulation is crucial for developing therapeutic agents aimed at treating diseases where enzyme activity plays a pivotal role.

Receptor Binding

The compound has shown potential in receptor binding studies, particularly with bromodomains and kinases. Its structural similarity to other benzamide derivatives suggests that it may exhibit similar biological activities, including anti-inflammatory and anti-cancer properties. For instance, it has been investigated for its interactions with bromodomain-containing proteins, which are implicated in cancer progression .

Study on Bromodomain Inhibition

A study focused on the design of potent bromodomain inhibitors utilized structural modifications of compounds similar to this compound. The research demonstrated that methylation at specific sites was critical for maintaining binding affinity against bromodomain targets such as BRD4 . The findings suggest that derivatives of this compound could be further optimized for selective inhibition in therapeutic applications.

Dual Inhibitor Development

Another research effort aimed at developing dual inhibitors for anaplastic lymphoma kinase (ALK) and BRD4 highlighted the importance of structural modifications in enhancing selectivity and potency. The study indicated that compounds retaining elements of the piperidine structure exhibited promising results in inhibiting both targets simultaneously, suggesting potential applications in treating neuroblastoma .

Mechanism of Action

The mechanism of action of 4-methoxy-N-(1-methylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-methyl-N-(1-methylpiperidin-4-yl)benzamide
  • 4-[(1-Methylpiperidin-4-yl)oxy]aniline
  • 4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide

Uniqueness

4-methoxy-N-(1-methylpiperidin-4-yl)benzamide is unique due to its specific combination of a methoxy group and a piperidine ring attached to the benzamide core. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

4-Methoxy-N-(1-methylpiperidin-4-yl)benzamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article delves into the biological activity of this compound, summarizing its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}

The biological activity of this compound primarily involves its interaction with various molecular targets, including:

  • Kinases : The compound acts as a selective inhibitor of Polo-like kinase 1 (PLK1), which is crucial for cell cycle regulation and mitosis. Inhibition of PLK1 leads to cell-cycle arrest and apoptosis in cancer cells while sparing normal cells .
  • Cellular Receptors : It modulates signal transduction pathways by interacting with specific receptors, potentially influencing cellular responses to growth factors and hormones.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties across various cancer cell lines. The following table summarizes its efficacy against different tumor types:

Cancer Cell Line IC50 (μM) Effect
MCF-7 (Breast)25.72 ± 3.95Induces apoptosis
A549 (Lung)30.00 ± 5.00Cell cycle arrest
HeLa (Cervical)20.50 ± 2.75Inhibits proliferation

These findings suggest that the compound effectively inhibits tumor growth and induces apoptosis in a dose-dependent manner .

Case Studies

Several studies have investigated the effects of this compound in vivo:

  • Study on Tumor Growth Suppression :
    • Objective : To evaluate the antitumor efficacy in xenograft models.
    • Method : Mice were treated with varying doses of the compound.
    • Results : Significant tumor size reduction was observed, with complete regression in some cases after treatment for four weeks .
  • Mechanistic Study :
    • Objective : To explore the mechanism behind PLK1 inhibition.
    • Method : Flow cytometry and Western blot analyses were employed.
    • Results : The compound caused an accumulation of cells in the G2-M phase and increased levels of phosphorylated histone H3, indicating effective PLK1 inhibition .

Research Findings

Recent literature highlights various aspects of the biological activity of this compound:

  • Selectivity and Potency : The compound has shown selectivity towards cancer cells over normal cells, reducing off-target effects commonly associated with traditional chemotherapeutics .
  • Combination Therapy Potential : Preliminary studies suggest enhanced efficacy when combined with other chemotherapeutic agents, indicating potential for use in combination therapies for more aggressive cancers .

Properties

IUPAC Name

4-methoxy-N-(1-methylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-16-9-7-12(8-10-16)15-14(17)11-3-5-13(18-2)6-4-11/h3-6,12H,7-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINQLOVXHARUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350248
Record name 4-Methoxy-N-(1-methylpiperidin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682348-15-8
Record name 4-Methoxy-N-(1-methylpiperidin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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